N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1H-pyrazole-4-carbaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
- 1H-Pyrazolo[3,4-b]pyridines
- 5-Amino-4-hydroxyiminopyrazoles
Uniqueness
N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific functional groups and the positions of these groups on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H14N6O |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
4-amino-2-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14N6O/c1-6(7-3-12-13-4-7)15-10(17)9-8(11)5-14-16(9)2/h3-6H,11H2,1-2H3,(H,12,13)(H,15,17) |
InChI Key |
ONHJVSMBZXATFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNN=C1)NC(=O)C2=C(C=NN2C)N |
Origin of Product |
United States |
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